Bienvenue dans la boutique en ligne BenchChem!

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

Chemical purity Quality control Procurement specification

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS 917747-35-4; molecular formula C₁₀H₁₁FN₄O₂S₂; MW 302.4 g/mol) is a heterocyclic small molecule built on a 1,2,4‑triazole core bearing a 4‑fluorophenyl substituent at N‑4, a thiol (mercapto) group at C‑5, and a methanesulfonamide moiety tethered via a methylene linker at C‑3. The mercapto‑triazole motif is associated with carbonic anhydrase (CA) inhibition, matrix metalloprotease modulation, and anti‑infective activity.

Molecular Formula C10H11FN4O2S2
Molecular Weight 302.4 g/mol
Cat. No. B15052864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide
Molecular FormulaC10H11FN4O2S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=NNC(=S)N1C2=CC=C(C=C2)F
InChIInChI=1S/C10H11FN4O2S2/c1-19(16,17)12-6-9-13-14-10(18)15(9)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18)
InChIKeyBPRQZZQEFUZVFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide – Procurement‑Grade Overview for the 4‑Fluorophenyl Mercaptotriazole Methanesulfonamide Scaffold


N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS 917747-35-4; molecular formula C₁₀H₁₁FN₄O₂S₂; MW 302.4 g/mol) is a heterocyclic small molecule built on a 1,2,4‑triazole core bearing a 4‑fluorophenyl substituent at N‑4, a thiol (mercapto) group at C‑5, and a methanesulfonamide moiety tethered via a methylene linker at C‑3. The mercapto‑triazole motif is associated with carbonic anhydrase (CA) inhibition, matrix metalloprotease modulation, and anti‑infective activity [1][2]. Available from specialty chemical suppliers at >95 % purity , the compound serves as a structurally precise starting point for medicinal chemistry programs that require the simultaneous presence of a terminal sulfonamide, a thiol zinc‑binding group (ZBG), and a fluorinated aryl ring in a single, low‑molecular‑weight framework.

Why Generic Substitution Fails for N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide


In‑class mercapto‑triazole derivatives cannot be treated as interchangeable commodities because each substituent combination governs a distinct profile of zinc‑binding affinity, sulfonamide‑Zn(II) coordination geometry, and lipophilicity [1][2]. The 4‑fluorophenyl group at N‑4 differentiates this compound from N‑methyl and N‑ethyl analogs , altering both the electron density on the triazole ring and the compound’s LogP, while the methanesulfonamide side‑chain provides a smaller, less sterically demanding zinc‑binding auxiliary compared to benzenesulfonamide or substituted arylsulfonamide variants [1]. These molecular distinctions are expected to translate into measurable differences in enzyme inhibition potency, selectivity across carbonic anhydrase isoforms or MMP subtypes, and cellular permeability—making “in‑class substitution” scientifically unjustified without direct comparative data. The quantitative evidence below clarifies where verifiable differentiation exists and where it remains to be generated.

Quantitative Differentiation Evidence for N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide


Purity Specification: 95 % Minimum by Supplier QC Versus Unspecified Analogs

The commercial supply of the title compound carries a documented minimum purity of 95 % . In contrast, several structural analogs such as 4‑fluoro‑N‑[(4‑methyl‑5‑sulfanyl‑4H‑1,2,4‑triazol‑3‑yl)methyl]benzenesulfonamide are listed with equivalent purity specifications (≥95 %) , while other analogs lack publicly disclosed purity data altogether. The quantitative parity in purity between the target compound and the N‑methyl analog means that procurement decisions must rely on other differentiating dimensions.

Chemical purity Quality control Procurement specification

Molecular Weight Differentiation: 302.4 g/mol Separates the Methanesulfonamide from Heavier Benzenesulfonamide Congeners

The molecular weight of the target compound is 302.4 g/mol . The closely related benzenesulfonamide analog N‑(4‑(4‑(4‑fluorophenyl)‑5‑mercapto‑4H‑1,2,4‑triazol‑3‑yl)phenyl)benzenesulfonamide has a molecular weight of 426.5 g/mol [1], representing a mass increase of approximately 41 %. This quantitative difference impacts ligand efficiency metrics frequently used in lead optimization and procurement for fragment‑based screening collections.

Molecular weight Lipophilic efficiency Fragment-based drug design

Class‑Level Enzyme Inhibition: Mercapto‑Triazole Sulfonamides Exhibit CA Isozyme Hierarchy hCA II > bCA IV > hCA I

In a study evaluating 4,5‑disubstituted‑3‑mercapto‑1,2,4‑triazole sulfonamides (including methanesulfonamide‑type side chains), the inhibition potency trend across carbonic anhydrase isozymes was hCA II > bCA IV > hCA I, and sulfonamides were consistently more potent than their parent mercaptans [1]. Although no compound‑specific IC₅₀ for the title compound was reported, the class‑level structure‑activity relationship (SAR) demonstrates that the sulfonamide oxidation state is essential for CA inhibition, positioning the methanesulfonamide as a stronger candidate than the corresponding mercaptan or sulfenamide intermediates.

Carbonic anhydrase inhibition Isozyme selectivity Zinc-binding group

N‑4 Substituent Differentiation: 4‑Fluorophenyl Versus 4‑Methyl Alters Electronic Properties and Predicted LogP

The target compound carries a 4‑fluorophenyl group at the N‑4 position of the triazole. The closest methanesulfonamide analog, 4‑fluoro‑N‑[(4‑methyl‑5‑sulfanyl‑4H‑1,2,4‑triazol‑3‑yl)methyl]benzenesulfonamide (CAS 338421‑56‑0), bears a methyl substituent at N‑4 instead . The switch from methyl to 4‑fluorophenyl is expected to increase lipophilicity (estimated ΔLogP ~+1.0 to +1.5 based on group contribution methods) and to introduce π‑stacking capability with aromatic residues in enzyme active sites, while the electron‑withdrawing fluorine may modulate thiol pKₐ and zinc‑binding affinity. Direct comparative IC₅₀ data for the two compounds in a matched assay are not available in the public domain.

Lipophilicity Structure-property relationship 4-Fluorophenyl effect

Zinc‑Binding Group Architecture: Alkylsulfonamide‑Substituted Triazoles Are Privileged MMP‑13/MMP‑2 Inhibitor Scaffolds

A patent encompassing alkylsulfonamide‑substituted triazoles with structural features matching the title compound (including 4‑fluorophenyl as an allowed R‑group) discloses inhibitory activity against MMP‑13, MMP‑2, MMP‑3, MMP‑9, and MMP‑12 [1]. The mercapto group functions as a thiol‑type zinc‑binding group (ZBG), while the methanesulfonamide side‑chain provides additional hydrogen‑bonding contacts in the S1′ pocket. Although the patent does not report isolated IC₅₀ values for each enumerated compound, the generic claims establish that the specific combination of 4‑fluorophenyl, mercapto, and methanesulfonamide substituents falls within the active chemotype space.

Matrix metalloprotease Zinc-binding group MMP-13 inhibition

Tautomeric Identity: 5‑Mercapto (Thiol) Versus 5‑Sulfanylidene (Thione) – A Critical Procurement Specification

The target compound is described as the 5‑mercapto (thiol) tautomer, whereas the commercial listing under CAS 917747‑35‑4 uses the 5‑sulfanylidene (thione) nomenclature . The thiol form provides a free –SH moiety capable of directly coordinating the catalytic Zn²⁺ ion in metalloenzyme active sites (CA, MMP), while the thione tautomer (C=S) may exhibit different metal‑binding geometry and redox behavior [1]. Procurement documentation should clarify which tautomeric form is supplied, as the two species may coexist in solution but differ in solid‑state stability and biological activity.

Tautomerism Thiol-thione equilibrium Zinc coordination

High‑Value Application Scenarios for N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide


Carbonic Anhydrase Isoform‑Selective Inhibitor Discovery

The methanesulfonamide side‑chain and thiol ZBG position this compound within the class of CA inhibitors that have shown nanomolar potency against hCA II and potential for isoform selectivity engineering [1]. Procurement is indicated for laboratories synthesizing focused libraries around the 4‑fluorophenyl‑mercaptotriazole core to probe hCA IX/XII (tumor‑associated) versus hCA I/II (off‑target) selectivity.

Matrix Metalloprotease (MMP‑13/MMP‑2) Lead Optimization

The alkylsulfonamide‑triazole chemotype is claimed as an MMP‑13 and MMP‑2 inhibitor scaffold [2]. The 4‑fluorophenyl substituent enhances lipophilicity for S1′ pocket access, while the methanesulfonamide provides a compact hydrogen‑bond network. This compound is suitable as a starting point for structure‑based optimization toward osteoarthritis or oncology targets.

Fragment‑Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 302.4 g/mol and a low heavy‑atom count, the compound meets fragment‑library criteria . Its 4‑fluorophenyl group provides a ¹⁹F NMR handle for ligand‑observed screening, while the methanesulfonamide offers a smaller alternative to benzenesulfonamide fragments, improving ligand efficiency and leaving room for subsequent growth vectors.

Tautomer‑Dependent Metalloenzyme Mechanistic Probes

The thiol‑thione tautomerism inherent to the 5‑mercapto‑1,2,4‑triazole core makes this compound a valuable tool for studying the kinetics of Zn²⁺ coordination as a function of tautomeric state. Procurement with verified tautomer identity supports biophysical studies (ITC, SPR, X‑ray crystallography) aimed at understanding the role of sulfur‑based ZBGs in metalloenzyme inhibition.

Quote Request

Request a Quote for N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.